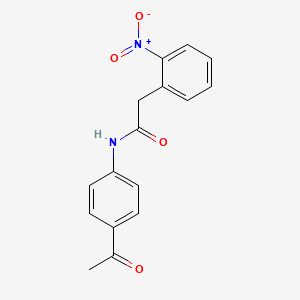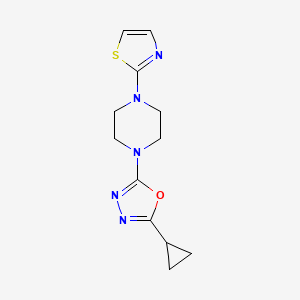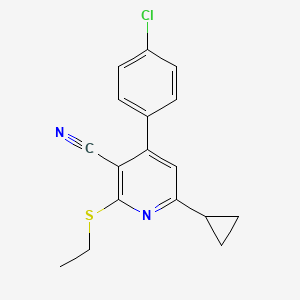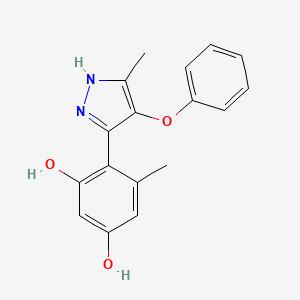![molecular formula C15H14ClN3S B5689618 N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor of a protein called Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and other disorders.
Mechanism of Action
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine inhibits BTK by binding to a specific site on the protein, which prevents it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This leads to a disruption of B-cell activation and proliferation, which is particularly relevant in the context of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to reduce the proliferation and survival of B-cell lines in vitro, as well as to inhibit the phosphorylation of downstream signaling molecules in the B-cell receptor pathway. In animal models, this compound has been shown to suppress the growth of B-cell tumors and to reduce the levels of circulating autoantibodies in models of autoimmune disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or in cases where alternative signaling pathways are activated.
Future Directions
There are several potential future directions for the development of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, particularly those with a B-cell component. Additionally, the identification of biomarkers that predict response to BTK inhibitors could help to optimize patient selection and treatment strategies.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited, the company that developed this compound.
Scientific Research Applications
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent. In preclinical studies, this compound has been shown to inhibit BTK activity and suppress the growth of B-cell tumors in vitro and in vivo. In addition, this compound has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
In clinical trials, this compound has been evaluated in patients with various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 study of patients with CLL or MCL, this compound demonstrated a favorable safety profile and showed preliminary evidence of clinical activity. A phase 1b/2 study of this compound in combination with other agents is currently ongoing in patients with DLBCL.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-9-10(2)20-15-13(9)14(18-8-19-15)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILHIOLFDKKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)


![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)


![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)


![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)
![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)